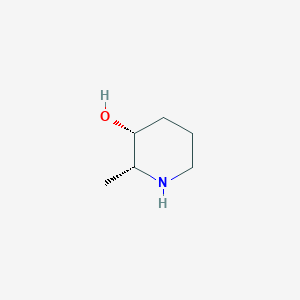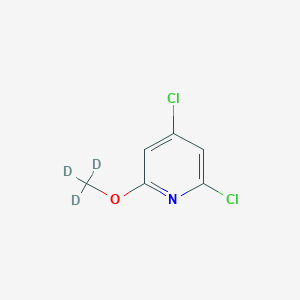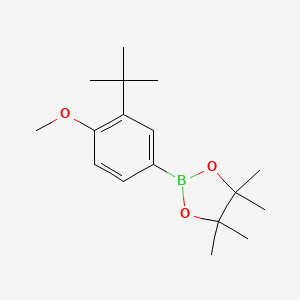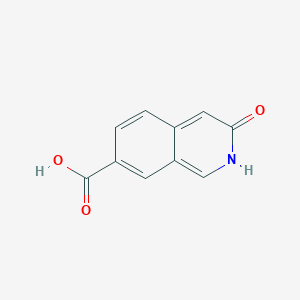
(S)-4-Amino-4-(3,5-difluorophenyl)butan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4S)-4-Amino-4-(3,5-difluorophenyl)butan-1-ol is an organic compound characterized by the presence of an amino group, a difluorophenyl group, and a butanol chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-4-Amino-4-(3,5-difluorophenyl)butan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-difluorobenzaldehyde and (S)-4-amino-1-butanol.
Reaction Conditions: The key steps involve the formation of an imine intermediate followed by reduction to yield the desired product. Common reagents used in these steps include sodium borohydride (NaBH4) for reduction and anhydrous solvents like tetrahydrofuran (THF) to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Analyse Des Réactions Chimiques
Types of Reactions
(4S)-4-Amino-4-(3,5-difluorophenyl)butan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.
Major Products Formed
Oxidation: Formation of 4-(3,5-difluorophenyl)butanal or 4-(3,5-difluorophenyl)butanone.
Reduction: Formation of (4S)-4-amino-4-(3,5-difluorophenyl)butane.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, (4S)-4-Amino-4-(3,5-difluorophenyl)butan-1-ol can be used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of difluorophenyl groups on biological activity. It can serve as a model compound for investigating the interactions of fluorinated aromatic compounds with biological systems.
Medicine
In medicinal chemistry, (4S)-4-Amino-4-(3,5-difluorophenyl)butan-1-ol may be explored for its potential therapeutic properties. Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability, making them attractive candidates for drug development.
Industry
In the industrial sector, this compound can be used in the development of specialty chemicals and materials. Its unique properties may find applications in the production of polymers, coatings, and other advanced materials.
Mécanisme D'action
The mechanism of action of (4S)-4-Amino-4-(3,5-difluorophenyl)butan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the difluorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4S)-4-Amino-4-(3,5-dichlorophenyl)butan-1-ol: Similar structure but with chlorine atoms instead of fluorine.
(4S)-4-Amino-4-(3,5-dibromophenyl)butan-1-ol: Similar structure but with bromine atoms instead of fluorine.
(4S)-4-Amino-4-(3,5-dimethylphenyl)butan-1-ol: Similar structure but with methyl groups instead of fluorine.
Uniqueness
The presence of difluorophenyl groups in (4S)-4-Amino-4-(3,5-difluorophenyl)butan-1-ol imparts unique properties such as increased lipophilicity and metabolic stability compared to its chlorinated, brominated, or methylated analogs. These properties can enhance its performance in various applications, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C10H13F2NO |
|---|---|
Poids moléculaire |
201.21 g/mol |
Nom IUPAC |
(4S)-4-amino-4-(3,5-difluorophenyl)butan-1-ol |
InChI |
InChI=1S/C10H13F2NO/c11-8-4-7(5-9(12)6-8)10(13)2-1-3-14/h4-6,10,14H,1-3,13H2/t10-/m0/s1 |
Clé InChI |
RRFWRUGQUYFUBQ-JTQLQIEISA-N |
SMILES isomérique |
C1=C(C=C(C=C1F)F)[C@H](CCCO)N |
SMILES canonique |
C1=C(C=C(C=C1F)F)C(CCCO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![[Bis(phenylmethyl)amino]propanedioic acid, hydrochloride](/img/structure/B14021176.png)

